1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione, also known as trifluridine, is a synthetic nucleoside analog. It is primarily used as an antiviral and anticancer agent. Trifluridine is known for its ability to inhibit the replication of viral DNA and has been used in the treatment of herpes simplex virus infections and as a component of combination therapies for certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluridine is synthesized through a multi-step process that involves the introduction of a trifluoromethyl group to a pyrimidine base. The synthesis typically starts with the preparation of 5-trifluoromethyluracil, which is then glycosylated with a protected sugar moiety. The final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Trifluridine undergoes various chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Trifluridine can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of trifluridine with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
Trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on DNA replication and repair mechanisms.
Medicine: Used in the treatment of herpes simplex virus infections and as a component of combination therapies for colorectal cancer.
Industry: Employed in the development of antiviral and anticancer drugs.
Mechanism of Action
Trifluridine exerts its effects by incorporating into viral DNA during replication, leading to the formation of defective DNA strands. This incorporation inhibits the activity of DNA polymerase, preventing the synthesis of new viral DNA. In cancer therapy, trifluridine interferes with DNA synthesis in rapidly dividing cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Idoxuridine: Another nucleoside analog used as an antiviral agent.
Vidarabine: An antiviral drug with a similar mechanism of action.
Fluorouracil: A chemotherapeutic agent used in cancer treatment.
Uniqueness
Trifluridine is unique due to its trifluoromethyl group, which enhances its antiviral and anticancer properties. This structural feature allows for better incorporation into DNA and increased potency compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H11F3N2O5 |
---|---|
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1 |
InChI Key |
VSQQQLOSPVPRAZ-FSDSQADBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.